molecular formula C14H21N3O4S B4421573 N-(3-methoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide

N-(3-methoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide

Cat. No. B4421573
M. Wt: 327.40 g/mol
InChI Key: TWWDEGJKWWQATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

N-(3-methoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide inhibits BTK by binding to the active site of the enzyme, thereby preventing its activation and downstream signaling. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK by this compound leads to disruption of BCR signaling, leading to induction of apoptosis in B cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis in B cells, inhibit proliferation of B cells, and reduce the levels of key cytokines and chemokines involved in B-cell malignancies. This compound has also shown efficacy in combination with other agents such as venetoclax and lenalidomide.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-methoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, one limitation of this compound is its potential for off-target effects, which may limit its clinical use. Additionally, the optimal dosing and scheduling of this compound in combination with other agents is still being investigated.

Future Directions

For the development of N-(3-methoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide include the evaluation of its efficacy and safety in clinical trials, as well as the investigation of its potential for combination therapy with other agents. Additionally, the identification of biomarkers that predict response to this compound may help to optimize its clinical use. Finally, the development of second-generation BTK inhibitors with improved potency and selectivity may further enhance the therapeutic potential of this class of agents.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to inhibition of BCR signaling and induction of apoptosis in B cells.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-21-13-5-3-4-12(10-13)15-14(18)11-16-6-8-17(9-7-16)22(2,19)20/h3-5,10H,6-9,11H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWDEGJKWWQATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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